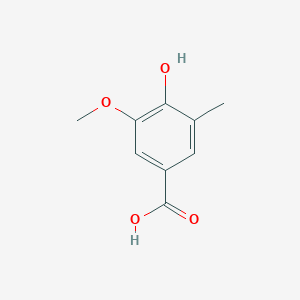![molecular formula C12H9F2N5O B13464529 8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol](/img/structure/B13464529.png)
8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridinyl group substituted with a difluoroethyl moiety, attached to a purin-6-ol scaffold. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of the pyridinyl group with a halogenated purin-6-ol under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the purin-6-ol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridinyl or purin-6-ol moieties.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a fully saturated purin-6-ol derivative.
科学研究应用
8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of 8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. The purin-6-ol scaffold can mimic natural nucleotides, allowing the compound to interfere with nucleotide-binding proteins and enzymes.
相似化合物的比较
Similar Compounds
Uniqueness
8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol is unique due to its combination of a difluoroethyl-substituted pyridinyl group and a purin-6-ol scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C12H9F2N5O |
|---|---|
分子量 |
277.23 g/mol |
IUPAC 名称 |
8-[6-(1,1-difluoroethyl)pyridin-2-yl]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H9F2N5O/c1-12(13,14)7-4-2-3-6(17-7)9-18-8-10(19-9)15-5-16-11(8)20/h2-5H,1H3,(H2,15,16,18,19,20) |
InChI 键 |
OEQQAISDFDQOLP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC(=N1)C2=NC3=C(N2)C(=O)NC=N3)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-](/img/structure/B13464465.png)
amine](/img/structure/B13464467.png)


![Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464485.png)







